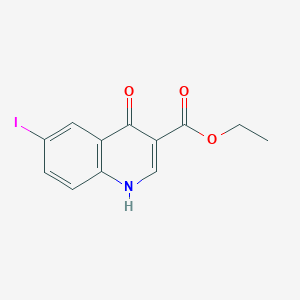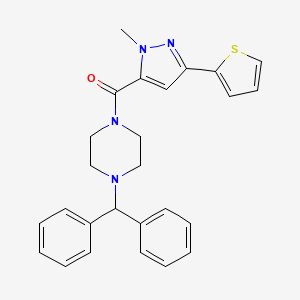
ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to exhibit significant antiviral activities . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . This suggests that ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate could potentially be explored for its efficacy against viral infections.
Anti-inflammatory Properties
The indole nucleus, which is part of the compound’s structure, is known for its anti-inflammatory properties . Research has indicated that indole derivatives can be effective in reducing inflammation, which could make this compound a candidate for the development of new anti-inflammatory drugs .
Anticancer Potential
Compounds with an indole base have been found to possess anticancer properties . They can bind with high affinity to multiple receptors, which is crucial in the development of cancer therapeutics. The structural features of ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate may allow it to be used in the synthesis of pharmacophores for cancer treatment .
Antimicrobial Effects
Indole derivatives are also known for their antimicrobial effects . They have been used to combat a variety of microbial infections, suggesting that the compound could be useful in the development of new antimicrobial agents .
Antitubercular Activity
The biological activity of indole derivatives extends to antitubercular effects . Given the ongoing need for more effective tuberculosis treatments, ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate could be investigated for its potential use in this area .
Antidiabetic Applications
Research has shown that indole derivatives can have antidiabetic effects . This opens up possibilities for the compound to be used in the management or treatment of diabetes through the development of new therapeutic agents .
Antimalarial Properties
Indole-based compounds have been utilized in the treatment of malaria. The structural similarity of ethyl 3-(2-cyano-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoate to these compounds suggests that it could also be explored for antimalarial properties .
Anticholinesterase Activity
Finally, indole derivatives have been associated with anticholinesterase activity , which is important in the treatment of diseases like Alzheimer’s. The compound could potentially be used to create drugs that help manage symptoms or progression of neurodegenerative diseases .
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 3-(2-cyano-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4S/c1-2-24-18(21)13-6-5-7-14(10-13)20-12-15(11-19)25(22,23)17-9-4-3-8-16(17)20/h3-10,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMRVCKIJWLPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2850696.png)
![N-(2-chlorobenzyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2850699.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2850700.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B2850704.png)



![2-[4-(4-Tert-butylphenyl)phenoxy]aceticacid](/img/structure/B2850710.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2850713.png)
![N-(2,4-dimethylphenyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2850714.png)